Ethyl 6-[4-(Diphenylamino)phenyl]coumarin-3-carboxylate
Overview
Description
Ethyl 6-[4-(Diphenylamino)phenyl]coumarin-3-carboxylate is a synthetic organic compound with the molecular formula C30H23NO4 and a molecular weight of 461.52 g/mol . This compound belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[4-(Diphenylamino)phenyl]coumarin-3-carboxylate typically involves the condensation of 4-(Diphenylamino)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the coumarin ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[4-(Diphenylamino)phenyl]coumarin-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Ethyl 6-[4-(Diphenylamino)phenyl]coumarin-3-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 6-[4-(Diphenylamino)phenyl]coumarin-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s fluorescent properties allow it to bind to specific biomolecules and emit light upon excitation, making it useful in imaging and diagnostic applications . Additionally, its potential therapeutic effects may be mediated through the inhibition of key enzymes or signaling pathways involved in disease processes .
Comparison with Similar Compounds
Ethyl 6-[4-(Diphenylamino)phenyl]coumarin-3-carboxylate can be compared with other coumarin derivatives, such as:
Coumarin: A simpler structure with similar fluorescent properties but less specificity in biological applications.
7-Hydroxycoumarin: Known for its strong fluorescence and use in biochemical assays.
4-Methylumbelliferone: Used as a fluorescent probe and in the study of hyaluronic acid synthesis.
The uniqueness of this compound lies in its specific structural features, which confer distinct photophysical properties and biological activities .
Properties
IUPAC Name |
ethyl 2-oxo-6-[4-(N-phenylanilino)phenyl]chromene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23NO4/c1-2-34-29(32)27-20-23-19-22(15-18-28(23)35-30(27)33)21-13-16-26(17-14-21)31(24-9-5-3-6-10-24)25-11-7-4-8-12-25/h3-20H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYVEQOPURSPHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659815 | |
Record name | Ethyl 6-[4-(diphenylamino)phenyl]-2-oxo-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1056693-13-0 | |
Record name | Ethyl 6-[4-(diphenylamino)phenyl]-2-oxo-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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